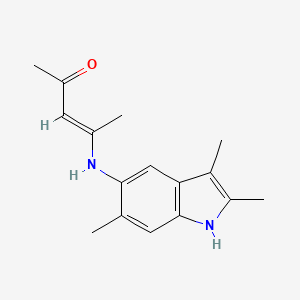![molecular formula C25H20N4O4S2 B11078373 3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11078373.png)
3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- ピロリジン環、チアゾール環、ベンゾアミド部分を有しています。
- この化合物の化学式はC23H18N4O3S2です。
- sp3混成のピロリジン環と非平面構造により、興味深いファーマコフォアの特徴を示します。
3-[(2-オキソ-4-フェニルピロリジン-1-イル)スルホニル]-N-(5-フェニル-1,3,4-チアゾール-2-イル)ベンゾアミド: は、ユニークな構造を持つ複雑な有機化合物です。
合成方法
合成経路:
工業生産:
化学反応解析
主な生成物:
科学研究への応用
生物学と医学:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Thiadiazole Moiety: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Final Coupling: The final step involves coupling the pyrrolidine sulfonyl intermediate with the thiadiazole derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
標的と経路:
類似化合物の比較
類似化合物:
この化合物の詳細な特性評価にはさらなる研究が必要であり、継続的な研究が理解を深めることに貢献しています。
類似化合物との比較
Similar Compounds
- 3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
- 3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Uniqueness
The unique combination of the pyrrolidine ring, sulfonyl group, and thiadiazole moiety in 3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE provides it with distinct chemical and biological properties
特性
分子式 |
C25H20N4O4S2 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC名 |
3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C25H20N4O4S2/c30-22-15-20(17-8-3-1-4-9-17)16-29(22)35(32,33)21-13-7-12-19(14-21)23(31)26-25-28-27-24(34-25)18-10-5-2-6-11-18/h1-14,20H,15-16H2,(H,26,28,31) |
InChIキー |
NMOHWMRLRUMQKS-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1=O)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11078294.png)
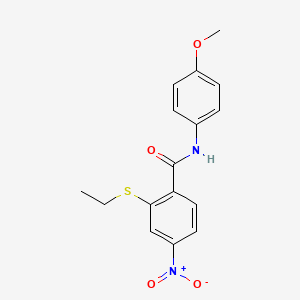
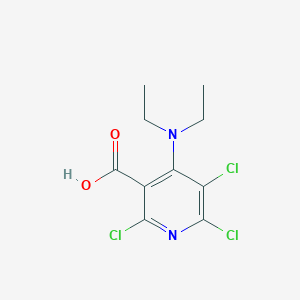
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B11078319.png)
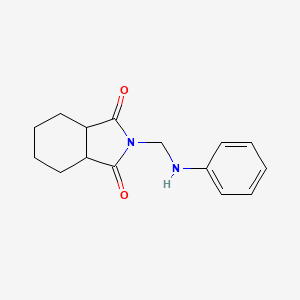
![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide](/img/structure/B11078334.png)
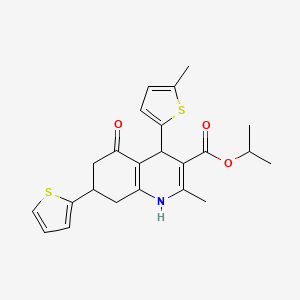
![4-bromo-N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11078338.png)
![4-Fluoro-N-[4-oxo-2-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-yl]benzamide](/img/structure/B11078339.png)
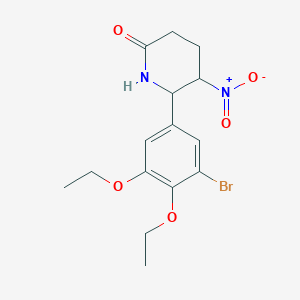
![6-(3,4-dichlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11078347.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11078356.png)
![3-[5-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-YL]propanoic acid](/img/structure/B11078360.png)
